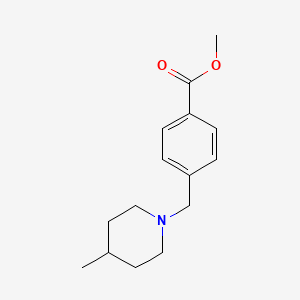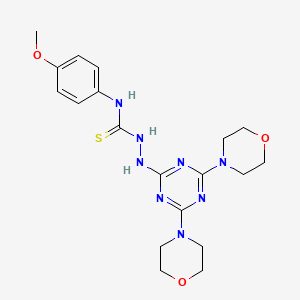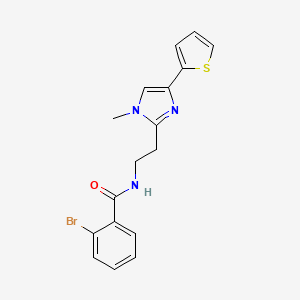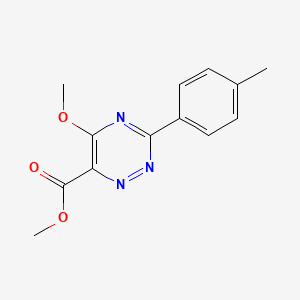
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel chemical compounds, including those related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, has been explored for antimicrobial purposes. For example, Patel, Agravat, and Shaikh (2011) conducted a study focusing on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the potential of such compounds in combating bacterial and fungal strains. Their research demonstrated variable and modest activity against investigated strains, indicating the potential for these compounds to be developed into antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antidepressant Potential
Research into the pharmacological evaluation of compounds similar in structure to this compound has shown potential antidepressant effects. Mahesh et al. (2011) discovered new antidepressants from structurally novel 5-HT3 receptor antagonists, demonstrating that these compounds, through their action on the 5-HT3 receptor, could exhibit good anti-depressant-like activity in models such as the forced swim test. This suggests a promising avenue for developing new antidepressant drugs (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Anticancer Activity
The exploration of new chemical entities for anticancer activity includes compounds with structural similarities to this compound. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives evaluated for their anticancer and anti-5-lipoxygenase agents. This study underscored the therapeutic potential of these compounds as anticancer agents, with some showing significant cytotoxic activity against cancer cell lines, indicating the importance of structural design in developing effective anticancer drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
NMDA Receptor Antagonists
Compounds analogous to this compound have been researched for their role as NMDA receptor antagonists. Nehls et al. (1988) investigated the effects of competitive and non-competitive N-methyl-d-aspartate (NMDA) receptor antagonists on glucose use in the limbic system. Their findings contribute to understanding how these antagonists could potentially be used to modulate cerebral glucose utilization, with implications for treating conditions like epilepsy and neurodegenerative diseases (Nehls, Kurumaji, Park, & Mcculloch, 1988).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-20-7-8-21(17(23)16(20)22)18(24)19-12(2)10-13-4-5-15-14(11-13)6-9-25-15/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFZYVNEXXGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)




![3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide](/img/structure/B2463322.png)
